molecular formula C24H32N2O4 B264389 2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide

2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide

Cat. No. B264389
M. Wt: 412.5 g/mol
InChI Key: JDICKYOKQGYCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first discovered by researchers at the Auckland Cancer Society Research Centre in New Zealand in the early 1990s. Since then, numerous studies have been conducted to investigate its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide works by activating the immune system to attack cancer cells. It does this by binding to a protein called STING (stimulator of interferon genes), which is found in immune cells. When 2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide binds to STING, it triggers a signaling pathway that leads to the production of interferons and other immune system molecules that can attack cancer cells. 2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide has also been shown to have anti-angiogenic effects, meaning that it can prevent the growth of new blood vessels that tumors need to survive.
Biochemical and Physiological Effects:
2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-angiogenic effects, it has also been shown to have anti-inflammatory effects. It can reduce the production of inflammatory molecules in the body, which can help to reduce inflammation and pain. 2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide has also been shown to have anti-viral effects, and may be useful in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities for research purposes. It has also been extensively studied, and its mechanism of action is well understood. However, 2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide has some limitations for lab experiments. It can be difficult to work with, as it is highly reactive and can be toxic at high concentrations. Additionally, its anti-tumor effects can be variable depending on the type of cancer and the specific experimental conditions.

Future Directions

There are several future directions for research on 2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. 2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide has been shown to enhance the anti-tumor effects of these treatments, and may be useful in improving their efficacy. Another area of interest is in the development of new synthetic compounds that are based on the structure of 2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide. These compounds may have improved anti-tumor activity or reduced toxicity compared to 2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide itself. Finally, there is interest in studying the potential applications of 2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide in other areas, such as viral infections and inflammatory diseases.

Synthesis Methods

2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-bromo-4-methylcoumarin with 2-methyl-2-propen-1-ol in the presence of a base. This produces 4-methyl-7-(2-methyl-2-propen-1-yloxy)coumarin, which is then reacted with dimethyl sulfate to produce 4-methyl-7-(2-methyl-2-propen-1-yloxy)-2-oxo-2H-chromene-3-carbonitrile. This compound is then reacted with 1-ethyl-2-pyrrolidinemethanamine to produce 2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide.

Scientific Research Applications

2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide works by activating the immune system to attack cancer cells, rather than directly killing the cancer cells themselves. This makes it a promising candidate for combination therapy with other cancer treatments, such as chemotherapy and radiation therapy.

properties

Product Name

2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide

Molecular Formula

C24H32N2O4

Molecular Weight

412.5 g/mol

IUPAC Name

2-[4,7-dimethyl-5-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide

InChI

InChI=1S/C24H32N2O4/c1-6-26-9-7-8-18(26)13-25-22(27)12-19-17(5)23-20(29-14-15(2)3)10-16(4)11-21(23)30-24(19)28/h10-11,18H,2,6-9,12-14H2,1,3-5H3,(H,25,27)

InChI Key

JDICKYOKQGYCEM-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)CC2=C(C3=C(C=C(C=C3OCC(=C)C)C)OC2=O)C

Canonical SMILES

CCN1CCCC1CNC(=O)CC2=C(C3=C(C=C(C=C3OCC(=C)C)C)OC2=O)C

Origin of Product

United States

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